2,4,6-Triphenylpyrylium tetrafluoroborate CAS number and properties
2,4,6-Triphenylpyrylium tetrafluoroborate CAS number and properties
An In-Depth Technical Guide to 2,4,6-Triphenylpyrylium Tetrafluoroborate for Researchers and Drug Development Professionals
Introduction
2,4,6-Triphenylpyrylium tetrafluoroborate is an organic salt that appears as a yellow to orange crystalline solid.[1] It is a well-established and versatile compound widely utilized in various fields of chemical research. Composed of a planar, aromatic pyrylium cation and a tetrafluoroborate anion, its unique electronic and photophysical properties make it particularly valuable as a photosensitizer and a photoredox catalyst in organic synthesis.[2][3] For professionals in drug development and related scientific disciplines, this compound serves as a crucial tool in advanced synthetic methodologies and as a derivatization agent for the sensitive analysis of biomolecules.[4] This guide provides a comprehensive overview of its properties, experimental protocols, and key applications.
Chemical and Physical Properties
The fundamental properties of 2,4,6-Triphenylpyrylium tetrafluoroborate are summarized below. These characteristics are essential for its handling, application in experiments, and analytical identification.
| Property | Value | Reference(s) |
| CAS Number | 448-61-3 | [5][6] |
| Molecular Formula | C₂₃H₁₇BF₄O | [5][7] |
| Molecular Weight | 396.19 g/mol | [5] |
| Appearance | Yellow to orange crystalline powder/solid | [1][8][9] |
| Melting Point | 250-251 °C (lit.) | [6][7] |
| Solubility | Insoluble in water, ethyl alcohol, diethyl ether. Soluble in trifluoroacetic acid, acetone, 1,2-dichloroethane, acetonitrile, and DMSO. | [1][7][10] |
| Storage Conditions | Moisture Sensitive. Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed. | [6][10][11] |
Spectroscopic Data
| Spectroscopic Data | Details | Reference(s) |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.24 (s, 2H), 8.67 (d, J = 7.5 Hz, 6H), 7.94 (t, J = 7.5 Hz, 3H), 7.88 - 7.84 (m, 6H) | [12] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 170.0, 165.1, 135.2, 135.0, 132.4, 130.0, 129.9, 129.8, 129.1, 128.8, 115.1 | [12] |
| UV-Vis Absorption (λmax) | ~405 nm (in acetonitrile) | [1][3] |
| Photocatalyst Activation | 462 nm |
Experimental Protocols
Detailed methodologies are crucial for the successful application of 2,4,6-Triphenylpyrylium tetrafluoroborate. Below are established protocols for its synthesis and a common subsequent reaction.
Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate
This protocol is adapted from a well-established procedure for synthesizing the pyrylium salt from acetophenone and chalcone (benzalacetophenone).[8][13]
Materials:
-
Benzalacetophenone (Chalcone): 208 g (1.00 mole)
-
Acetophenone: 60 g (0.50 mole)
-
1,2-Dichloroethane (DCE): 350 mL
-
52% Ethereal solution of fluoboric acid (HBF₄·Et₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, combine benzalacetophenone, acetophenone, and 1,2-dichloroethane.[8]
-
Warm the mixture to 70–75 °C.[8]
-
With continuous stirring, add the ethereal fluoboric acid solution dropwise over 30 minutes. The mixture will turn from orange to brownish-yellow.[8]
-
After the addition is complete, heat the mixture under reflux for 1.5 hours.[8][13]
-
Cool the resulting fluorescent mixture to room temperature and then allow it to stand overnight in a refrigerator to facilitate precipitation.[8][13]
-
Collect the yellow crystalline product by filtration using a Buchner funnel.[8]
-
Wash the collected solid thoroughly with diethyl ether to remove impurities.[8]
-
To increase the yield, add approximately 250 mL of diethyl ether to the filtrate to precipitate an additional quantity of the product.[8]
-
Combine the product fractions and dry under reduced pressure at 40-80°C. The typical yield is 63-72%.[8][13]
-
For higher purity, the product can be recrystallized from 1,2-dichloroethane.[8]
Application: Synthesis of 2,4,6-Triphenylnitrobenzene
This protocol demonstrates the utility of 2,4,6-Triphenylpyrylium tetrafluoroborate as a starting material for synthesizing other complex molecules.[14]
Materials:
-
2,4,6-Triphenylpyrylium tetrafluoroborate: 119 g (0.30 mole)
-
Nitromethane (dried): 21 mL (0.39 mole)
-
Absolute Ethanol: 350 mL
-
Triethylamine (dried): 70 mL
Procedure:
-
In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 2,4,6-Triphenylpyrylium tetrafluoroborate and nitromethane in absolute ethanol.[14]
-
While stirring vigorously, rapidly add triethylamine from the dropping funnel. The mixture will immediately turn reddish-brown as the solid dissolves.[14]
-
Heat the reaction mixture under reflux for 3 hours.[14]
-
After reflux, cool the mixture and let it stand overnight in a refrigerator.[14]
-
Collect the crystalline product that separates via filtration and wash it with two 50-mL portions of ice-cold methanol.[14]
-
The crude product can be recrystallized from glacial acetic acid to yield pure 2,4,6-triphenylnitrobenzene as slightly yellow crystals (yield: 67–71%).[14]
Core Applications & Workflows
The unique properties of 2,4,6-Triphenylpyrylium tetrafluoroborate make it a powerful tool in several advanced applications.
Visible-Light Photoredox Catalysis
As a potent photosensitizer, 2,4,6-Triphenylpyrylium tetrafluoroborate can absorb visible light to reach an excited state, enabling it to facilitate single-electron transfer (SET) processes.[3][15] This capability is harnessed in photoredox catalysis to drive a wide range of organic transformations under mild conditions. The general workflow involves the excitation of the pyrylium salt, which then oxidizes a substrate to generate a reactive radical cation, initiating a chemical cascade.[16][17]
Caption: Workflow of 2,4,6-Triphenylpyrylium tetrafluoroborate in a photoredox cycle.
Derivatization Agent in Mass Spectrometry
In proteomics and drug development, accurate quantification of peptides is essential. 2,4,6-Triphenylpyrylium salts react selectively with primary amino groups, such as the ε-amino group of lysine residues in peptides.[4] This derivatization attaches a permanently charged triphenylpyridinium group to the peptide, which significantly enhances its ionization efficiency in mass spectrometry, leading to improved sensitivity for detection and quantification.[4][18]
Caption: Use of 2,4,6-Triphenylpyrylium salt for peptide derivatization and MS analysis.
Safety and Handling
Proper handling of 2,4,6-Triphenylpyrylium tetrafluoroborate is critical to ensure laboratory safety. The compound presents several hazards.
-
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[1][5][6] It causes skin irritation and serious eye irritation.[5][9] It may also cause respiratory irritation.[6][9]
-
Precautions for Safe Handling: Avoid contact with skin and eyes.[6] Do not breathe dust.[9] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[9][19]
-
Storage: The compound is hygroscopic and moisture-sensitive.[6][7][19] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container, preferably under an inert atmosphere.[6][10]
-
Fire Safety: In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Firefighters should wear self-contained breathing apparatus.[6][19] Hazardous decomposition products include carbon oxides, boron oxides, and hydrogen fluoride gas.[19]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6][19]
-
Skin Contact: Wash off with soap and plenty of water.[6][19]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6][19]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][19] In all cases of exposure, consult a physician.[6][19]
-
References
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- 7. 448-61-3 CAS MSDS (2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 2,4,6-Triphenylpyrylium tetrafluoroborate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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